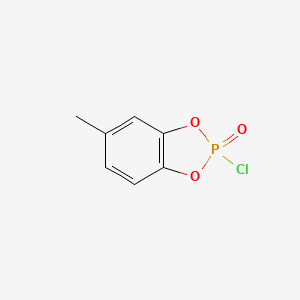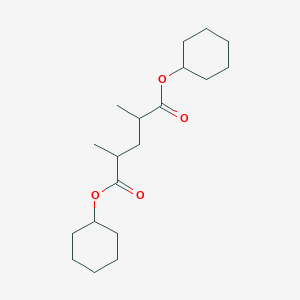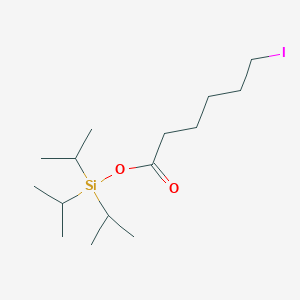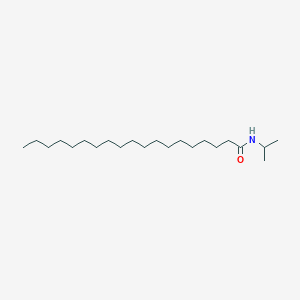
2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one: is a fluorinated cyclobutanone derivative. This compound is characterized by the presence of five fluorine atoms and a prop-2-en-1-yl group attached to the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one typically involves the fluorination of cyclobutanone derivatives. One common method is the reaction of cyclobutanone with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction conditions often include low temperatures and the use of inert solvents to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process is designed to ensure high yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the cyclobutanone ring to other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s fluorinated nature makes it a valuable tool in medicinal chemistry. Fluorine atoms can significantly alter the biological activity of molecules, making this compound useful in the design of pharmaceuticals with improved efficacy and stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the compound’s reactivity and stability. The prop-2-en-1-yl group can participate in various chemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
2,2,3,3,3-Pentafluoro-1-propanol: This compound shares the pentafluorinated structure but differs in the presence of a hydroxyl group instead of a cyclobutanone ring.
1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene: Another fluorinated compound with a different functional group arrangement.
4-(prop-2-en-1-yl)phenol: This compound has a similar prop-2-en-1-yl group but lacks the fluorinated cyclobutanone structure.
Uniqueness: The uniqueness of 2,2,3,3,4-Pentafluoro-4-(prop-2-en-1-yl)cyclobutan-1-one lies in its combination of a highly fluorinated cyclobutanone ring with a prop-2-en-1-yl group. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
155581-08-1 |
|---|---|
Molecular Formula |
C7H5F5O |
Molecular Weight |
200.11 g/mol |
IUPAC Name |
2,2,3,3,4-pentafluoro-4-prop-2-enylcyclobutan-1-one |
InChI |
InChI=1S/C7H5F5O/c1-2-3-5(8)4(13)6(9,10)7(5,11)12/h2H,1,3H2 |
InChI Key |
GPRHZWGNLMVWCH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C(=O)C(C1(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
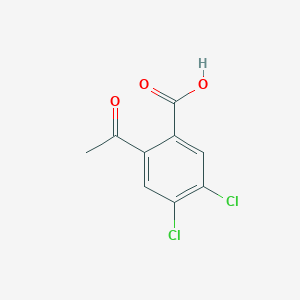
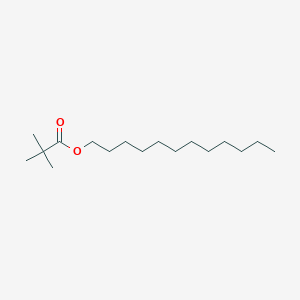
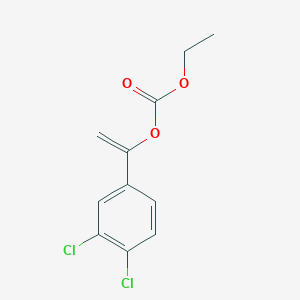

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

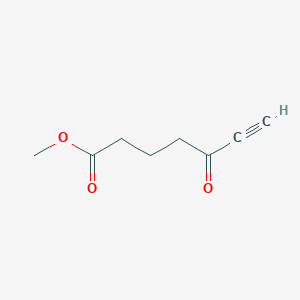
![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)

